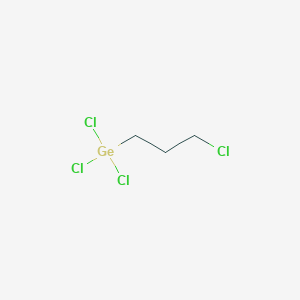

3'-O-Acetyl-2'-deoxy-5-iodouridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

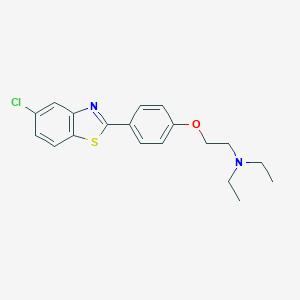

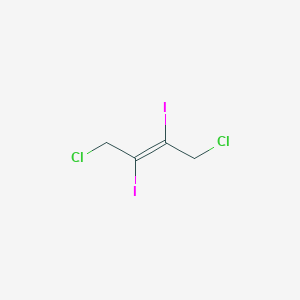

3'-O-Acetyl-2'-deoxy-5-iodouridine, also known as IDU, is a nucleoside analogue that has been used in scientific research for a variety of purposes. It is a modified version of thymidine, one of the four nucleotides that make up DNA, and is often used to study the mechanisms of DNA replication and repair. In

Wissenschaftliche Forschungsanwendungen

3'-O-Acetyl-2'-deoxy-5-iodouridine has been widely used in scientific research as a tool to study DNA replication and repair. It can be incorporated into the DNA of cells, where it is recognized by DNA polymerases and incorporated into newly synthesized DNA strands. 3'-O-Acetyl-2'-deoxy-5-iodouridine can then be used to track the movement of DNA polymerases and other replication proteins during DNA synthesis. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be used to study DNA damage and repair pathways, as it can be incorporated into DNA strands that have been damaged by radiation or chemicals.

Wirkmechanismus

3'-O-Acetyl-2'-deoxy-5-iodouridine acts as a nucleoside analogue, meaning it is structurally similar to the nucleotides that make up DNA. When 3'-O-Acetyl-2'-deoxy-5-iodouridine is incorporated into DNA strands, it can cause errors in DNA replication and lead to DNA damage. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can interfere with the activity of enzymes involved in DNA synthesis and repair, further contributing to DNA damage.

Biochemische Und Physiologische Effekte

3'-O-Acetyl-2'-deoxy-5-iodouridine has been shown to have both cytotoxic and mutagenic effects on cells. It can cause DNA damage and inhibit cell growth, making it a potential anti-cancer agent. However, 3'-O-Acetyl-2'-deoxy-5-iodouridine can also lead to the development of mutations and chromosomal abnormalities, which can have negative effects on cell function and lead to the development of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

3'-O-Acetyl-2'-deoxy-5-iodouridine is a useful tool for studying DNA replication and repair, as it can be incorporated into DNA strands and used to track the movement of replication proteins. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be used to study the effects of DNA damage and repair pathways. However, 3'-O-Acetyl-2'-deoxy-5-iodouridine has limitations in that it can cause mutations and chromosomal abnormalities, which can confound experimental results. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for research involving 3'-O-Acetyl-2'-deoxy-5-iodouridine. One area of interest is the development of 3'-O-Acetyl-2'-deoxy-5-iodouridine analogues with improved properties, such as reduced toxicity and increased specificity for certain DNA replication proteins. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine could be used in combination with other DNA damaging agents to study the effects of multiple types of DNA damage on cell function. Finally, 3'-O-Acetyl-2'-deoxy-5-iodouridine could be used in studies of DNA repair pathways in disease states, such as cancer, to better understand the mechanisms of DNA damage and repair in these conditions.

Synthesemethoden

3'-O-Acetyl-2'-deoxy-5-iodouridine can be synthesized through a multi-step process starting with the reaction of uracil with iodine and acetic anhydride to form 5-iodouracil. This intermediate is then reacted with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst to produce 3'-O-Acetyl-2'-deoxy-5-iodouridine. The final product can be purified through various techniques such as column chromatography and recrystallization.

Eigenschaften

CAS-Nummer |

15384-26-6 |

|---|---|

Produktname |

3'-O-Acetyl-2'-deoxy-5-iodouridine |

Molekularformel |

C11H13IN2O6 |

Molekulargewicht |

396.13 g/mol |

IUPAC-Name |

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C11H13IN2O6/c1-5(16)19-7-2-9(20-8(7)4-15)14-3-6(12)10(17)13-11(14)18/h3,7-9,15H,2,4H2,1H3,(H,13,17,18)/t7-,8+,9+/m0/s1 |

InChI-Schlüssel |

JFCSZQPWKBTZON-DJLDLDEBSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |

SMILES |

CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |

Kanonische SMILES |

CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)